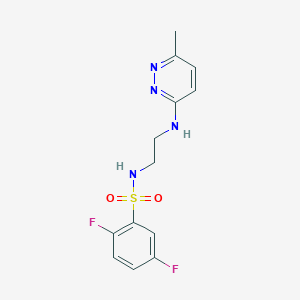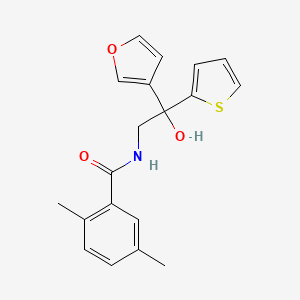
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan and thiophene are both heterocyclic compounds, which are very important in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Benzamide is a simple compound consisting of a benzene ring connected to an amide functional group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Furan is a five-membered heteroaromatic compound containing an oxygen atom. Benzamide consists of a benzene ring connected to an amide functional group.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiophene and its derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of the specific compound you mentioned would likely be different due to the additional functional groups and structural complexity.Scientific Research Applications
Heterocyclic Compound Synthesis and Application
Heterocyclic compounds, including furans and thiophenes, play a significant role in the synthesis of novel materials and molecules with potential applications in dye-sensitized solar cells, carbonless imaging, and organic electronics. The synthesis of meso-dialkylporphyrinogen-like mixed cyclic oligomers featuring furans, pyrroles, and thiophenes has been explored, leading to compounds with varying cyclic structures useful in materials science (Nagarajan, Lee, & Ka, 2001). Additionally, phenothiazine derivatives with furan and thiophene linkers have shown enhanced performance in dye-sensitized solar cells, indicating the importance of these heterocyclic compounds in improving solar energy conversion efficiency (Kim, Park, & Namgoong, 2011).
Photophysical Properties and Polymer Synthesis
The photochemical properties of heterocyclic compounds, including furans and thiophenes, have been studied for their potential in photophysical applications and polymer synthesis. For instance, photooxygenation of 2-thiophenyl-substituted furans has led to the synthesis of γ-hydroxybutenolides, compounds with significant potential in organic synthesis and materials science (Kotzabasaki, Stratakis, & Vassilikogiannakis, 2016). Furthermore, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has been explored for the production of novel biobased polyesters, demonstrating the compound's utility in developing sustainable materials (Jiang, Woortman, & Alberda van Ekenstein, 2014).
Organic Synthesis and Chemical Transformations
The compound's structural features, including the furan and thiophene rings, are crucial in organic synthesis and chemical transformations. For example, furan- and thiophene-carboxamide derivatives have been identified as novel inhibitors of the influenza A H5N1 virus, showcasing the potential of these heterocyclic compounds in medicinal chemistry and antiviral research (Yongshi, Zhou, & Li, 2017).
Mechanism of Action
properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-13-5-6-14(2)16(10-13)18(21)20-12-19(22,15-7-8-23-11-15)17-4-3-9-24-17/h3-11,22H,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOUXBUKMRMTSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

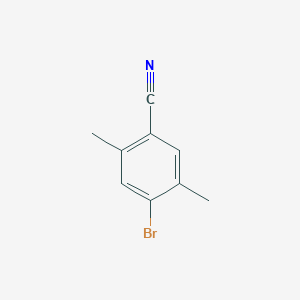
![Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2-fluoroacetate](/img/structure/B2732786.png)
![N-([1,1'-biphenyl]-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide](/img/structure/B2732787.png)
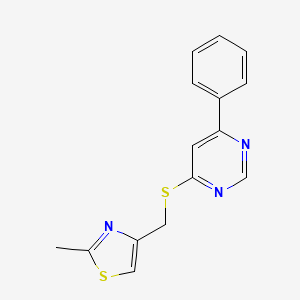
![Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2732791.png)
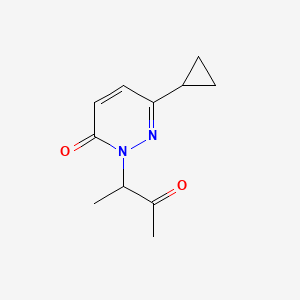
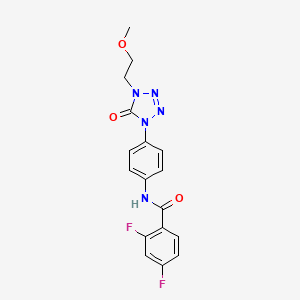
![2-[4,7,8-Trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2732797.png)
![N''-[(4-chlorophenyl)methyl]guanidine hydroiodide](/img/structure/B2732798.png)
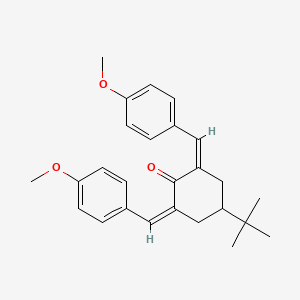
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-methyl-2-propan-2-yl-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2732800.png)
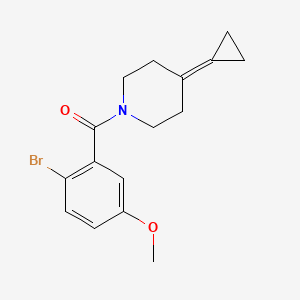
![3-Pyridin-2-yl-1-[2-(2,2,2-trifluoroethoxy)ethyl]pyrazol-4-amine](/img/structure/B2732802.png)
